molecular formula C11H16Cl2N4O B2729838 1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine dihydrochloride CAS No. 1609399-92-9

1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine dihydrochloride

Cat. No. B2729838
CAS RN: 1609399-92-9
M. Wt: 291.18
InChI Key: OXFYWMAVQDMMOB-UHFFFAOYSA-N
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Description

1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic amine that has a piperidine ring and an oxazole ring fused together. In

Scientific Research Applications

New Substituted 2-Aminomethyl-2-Oxo-2λ5-Perhydro-[1,3,2]Oxazaphospholo [3,4-A]Pyridine: Design, Synthesis, and Antimicrobial Activity

This study involves the synthesis of a new series of P-heterocyclic compounds, including derivatives of oxazolo[4,5-b]pyridine. These compounds have been investigated for their in vitro antimicrobial activity, showing potent growth inhibition against fungi compared to bacteria. Such research highlights the potential use of these compounds in developing new antimicrobial agents (Golla et al., 2017).

Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives

Although focusing on triazole derivatives, this research provides insights into the antimicrobial properties of heterocyclic compounds. It showcases the synthesis of novel compounds and their screening against various microorganisms, indicating the broader applicability of such structures in pharmaceutical research (Bektaş et al., 2007).

Solution-Phase Synthesis of a Library of 3,5,7-Trisubstituted 3H-[1,2,3]Triazolo[4,5-D]Pyrimidines

This paper describes an efficient method for synthesizing a library of triazolo[4,5-d]pyrimidines, demonstrating the versatility and potential of such heterocyclic frameworks in the creation of diverse compound libraries for scientific research applications (Baindur & Chadha, 2003).

Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-B]Pyridine and Pyrazolo[4,3-B]Pyridine Derivatives

This research focuses on the synthesis of triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines via cyanoacetylation reactions. It underscores the synthetic adaptability and potential utility of these heterocyclic compounds in various chemical and pharmacological research applications (Ibrahim et al., 2011).

properties

IUPAC Name

1-([1,3]oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O.2ClH/c12-8-3-6-15(7-4-8)11-14-10-9(16-11)2-1-5-13-10;;/h1-2,5,8H,3-4,6-7,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFYWMAVQDMMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC3=C(O2)C=CC=N3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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